1-(9-Chloro-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Description
1-(9-Chloro-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C22H21Cl2N3O3 and its molecular weight is 446.33. The purity is usually 95%.
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Biological Activity
The compound 1-(9-Chloro-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H23Cl2N2O2, and it features a spirocyclic structure that incorporates both pyrazole and oxazine moieties. The presence of chlorine and hydroxy groups contributes to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of similar structures often display cytotoxic effects against various cancer cell lines. For instance, compounds with similar pyrazolo and oxazine frameworks have been reported to inhibit cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values in the low micromolar range .
- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities. The presence of the chloro and hydroxy substituents is believed to enhance membrane permeability, leading to increased efficacy against microbial pathogens.
- Neuropharmacological Effects : Compounds containing piperidine rings are often investigated for their potential as anxiolytics or antidepressants. The interaction with GABA receptors has been a focal point in understanding the anxiolytic properties of similar compounds .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Chlorine Substituents : The introduction of chlorine atoms at specific positions has been associated with increased receptor affinity and biological activity. For example, compounds with 5-chloro substitutions showed enhanced interaction with dopamine receptors .
- Hydroxy Groups : Hydroxy groups contribute to solubility and bioavailability, which are critical for therapeutic efficacy. Their presence in the phenolic part of the molecule enhances hydrogen bonding capabilities, improving interaction with biological targets.
Table 1: Summary of Biological Activities
Activity Type | Assessed Cell Lines | IC50 Values (μM) | References |
---|---|---|---|
Antitumor | MCF-7 | 16.19 ± 1.35 | |
HCT-116 | 17.16 ± 1.54 | ||
Antimicrobial | Various bacterial strains | Varies | |
Neuropharmacological | GABA receptors | High affinity |
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Cytotoxicity Studies : A study on pyrazoloquinolines indicated that modifications to the pyrazole ring could significantly enhance cytotoxicity against cancer cells . This suggests that similar modifications could be explored for our compound.
- GABA Receptor Interaction : Research on benzodiazepines revealed that structural modifications could lead to varying degrees of receptor affinity, suggesting a potential pathway for enhancing the neuropharmacological profile of our compound .
Properties
IUPAC Name |
1-[9-chloro-2-(5-chloro-2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O3/c1-13(28)26-8-6-22(7-9-26)27-19(17-11-15(24)3-5-21(17)30-22)12-18(25-27)16-10-14(23)2-4-20(16)29/h2-5,10-11,19,29H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQWUMLTSKRJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=C(O2)C=CC(=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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